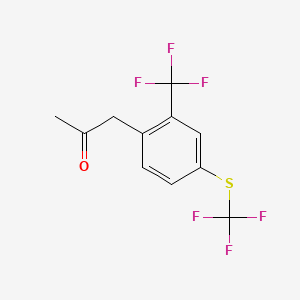

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone with a propan-2-one backbone substituted at the 1-position by a phenyl ring bearing two electron-withdrawing groups: a trifluoromethyl (-CF₃) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position. This structural arrangement confers high lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C11H8F6OS |

|---|---|

Molecular Weight |

302.24 g/mol |

IUPAC Name |

1-[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-8(19-11(15,16)17)5-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |

InChI Key |

SCNBTQFWBJTYPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Substituent Position and Electronic Effects :

- The target compound’s -CF₃ and -SCF₃ groups at the 2- and 4-positions create a sterically hindered, electron-deficient aromatic ring, enhancing electrophilicity at the ketone moiety. In contrast, the 3-CF₃ isomer (fenfluramine precursor) facilitates reductive amination due to reduced steric hindrance .

- The 4-CF₃ isomer () lacks the -SCF₃ group, resulting in lower molecular weight (202.18 vs. 302.07) and altered solubility.

Functional Group Impact :

- The -SCF₃ group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to analogs with halogens (e.g., -Br in ). This property is critical for blood-brain barrier penetration in neuroactive drugs .

- Sulfoxonium ylides () exhibit distinct reactivity, enabling C–H activation in palladium-catalyzed reactions, unlike the ketone-based target compound.

Synthetic Utility :

- Bromine-substituted analogs () serve as intermediates for further functionalization via Suzuki-Miyaura coupling or nucleophilic substitution, whereas the target compound’s -SCF₃ group may limit such transformations due to poor leaving-group ability.

Biological Activity

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, commonly referred to as a trifluoromethyl ketone, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8F6OS

- Molecular Weight : 302.24 g/mol

- CAS Number : 1806653-51-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Several studies have indicated that trifluoromethyl-containing compounds exhibit significant antimicrobial properties. For instance, the presence of trifluoromethyl groups has been linked to enhanced lipophilicity, which may improve membrane permeability and increase the efficacy against bacterial strains.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Umesha et al. (2009) | Trifluoromethyl derivatives | Antimicrobial | Showed effective inhibition against various bacterial strains with IC50 values < 20 µg/mL. |

| Sun et al. (2015) | Novel pyrazole carboxamide | Antifungal | Exhibited IC50 values ranging from 11.91 to 28.84 µg/mL against different fungi. |

Anti-inflammatory Activity

Research has suggested that compounds featuring trifluoromethyl groups can modulate inflammatory pathways. The trifluoromethyl moiety may influence the binding affinity of these compounds to biological targets involved in inflammation.

Anticancer Potential

Preliminary research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Modulation of Signal Transduction : Trifluoromethyl groups can alter the interaction with receptors or enzymes, affecting downstream signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial efficacy of various trifluoromethyl ketones against Gram-positive and Gram-negative bacteria.

- Results demonstrated significant activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains.

-

In Vitro Cancer Cell Line Study :

- A study assessed the cytotoxicity of the compound on human cancer cell lines.

- The results indicated a dose-dependent response with IC50 values suggesting potential for further development as an anticancer agent.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Material safety data sheets indicate potential hazards associated with inhalation and skin contact, necessitating careful handling in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.